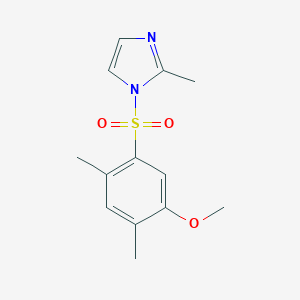

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole” is a complex organic molecule. It likely contains a methoxy group (OCH3), a sulfonyl group (SO2), and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Molecular Structure Analysis

While the exact structure of this compound is not available, it likely has a complex structure due to the presence of multiple functional groups and a heterocyclic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its molecular weight, polarity, and the presence of functional groups would all play a role .Scientific Research Applications

Synthesis and Structural Characterization

Imidazole derivatives, closely related to 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, have been extensively studied for their versatile roles in chemical synthesis and molecular interaction studies. For instance, Nath and Baruah (2012) discussed the versatile host properties of an imidazole-based bisphenol for anions, highlighting the importance of imidazole derivatives in creating extensive hydrogen-bonded structures and enabling anion encapsulation through strong π···π interactions and electrostatic interactions (Nath & Baruah, 2012). This showcases the potential of such compounds in developing new materials with specific anion binding properties.

Synthesis of Substituted Imidazoles

Chadwick and Ngochindo (1984) demonstrated the applicability of conditions for the dilithiation of 1-methylimidazole to synthesize 1,2,5-trisubstituted imidazole derivatives, indicating the utility of similar compounds in producing variously substituted imidazoles, which are valuable in medicinal chemistry and materials science (Chadwick & Ngochindo, 1984).

Photochromism and Luminescence Sensing

Imidazole derivatives exhibit photochromic properties, as shown by Bai et al. (2010), who synthesized dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl and explored their photochromism. This property is significant for developing light-responsive materials (Bai et al., 2010). Additionally, Shi et al. (2015) reported on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate for luminescence sensing, illustrating the application of imidazole derivatives in detecting chemicals through fluorescence (Shi et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-7-10(2)13(8-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKOQJWTPXJWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=CN=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512866.png)

![2-[(3,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B512882.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512885.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512887.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512890.png)

![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)

![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)